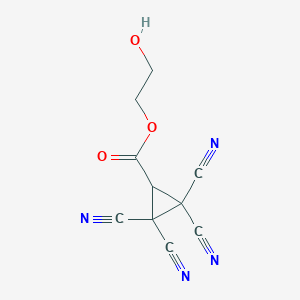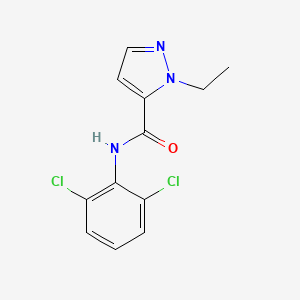
2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate typically involves the reaction of a suitable cyclopropane precursor with cyanide sources under controlled conditions. One common method includes the use of 2-chloroethanol and a cyclopropane derivative in the presence of a strong base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
- 2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxamide
Uniqueness
2-Hydroxyethyl 2,2,3,3-tetracyanocyclopropanecarboxylate is unique due to its multiple cyano groups and the presence of a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its cyclopropane ring structure also adds to its stability and reactivity profile, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H6N4O3 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H6N4O3/c11-3-9(4-12)7(8(16)17-2-1-15)10(9,5-13)6-14/h7,15H,1-2H2 |
InChI Key |
MOCWHKMFEQDANB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C1C(C1(C#N)C#N)(C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11072930.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11072938.png)
![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072942.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide](/img/structure/B11072957.png)
![1A-(2-Furylcarbonyl)-1-methyl-1-(4-methylbenzoyl)-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11072961.png)
![N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11072968.png)

![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11072976.png)
![4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B11072984.png)

![ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11072997.png)
![(4E)-2-(2-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11073003.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073017.png)
![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11073022.png)
